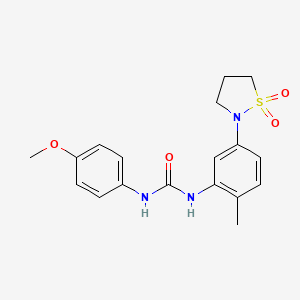

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea

CAS No.: 1203419-22-0

Cat. No.: VC7939432

Molecular Formula: C18H21N3O4S

Molecular Weight: 375.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203419-22-0 |

|---|---|

| Molecular Formula | C18H21N3O4S |

| Molecular Weight | 375.4 |

| IUPAC Name | 1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C18H21N3O4S/c1-13-4-7-15(21-10-3-11-26(21,23)24)12-17(13)20-18(22)19-14-5-8-16(25-2)9-6-14/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22) |

| Standard InChI Key | NDXRHUYVLLYBSZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)OC |

| Canonical SMILES | CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)OC |

Introduction

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea is a complex organic compound that combines a dioxidoisothiazolidine moiety with a urea link and aromatic groups, contributing to its potential biological activities and applications in medicinal chemistry. Despite the lack of specific literature directly referencing this compound, its structural components suggest it could exhibit significant biological activity, similar to other compounds featuring isothiazolidine and urea functionalities.

Structural Features

The compound's structure includes:

-

Dioxidoisothiazolidine Moiety: This five-membered ring contains sulfur and nitrogen, contributing to its chemical reactivity and biological activity.

-

Urea Link: Facilitates various nucleophilic substitution reactions.

-

Aromatic Groups: Enhance its potential interactions with biological systems.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These may include:

-

Formation of the isothiazolidine ring.

-

Introduction of the urea link.

-

Attachment of aromatic groups.

Potential Biological Activities

Compounds with isothiazolidine and urea functionalities often exhibit significant biological activities, including:

-

Anticancer Properties: Similar compounds have shown antiproliferative effects against various cancer cell lines .

-

Enzyme Inhibition: Potential to modulate signaling pathways involved in cellular growth and survival.

Research Findings and Future Directions

Given the structural complexity and potential biological activities of this compound, further research is warranted to explore its therapeutic applications. This could involve:

-

In Vitro Studies: Evaluating antiproliferative activity against cancer cell lines.

-

In Vivo Studies: Assessing efficacy and safety in animal models.

-

Computational Modeling: Investigating interactions with molecular targets using molecular docking and dynamics simulations.

Data Table: Comparison of Similar Compounds

| Compound | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide | 334.38 | Anticancer, enzyme inhibition |

| N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide | 335.4 | Potential therapeutic applications |

| 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea | Estimated 350-400 | Potential anticancer, enzyme modulation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume